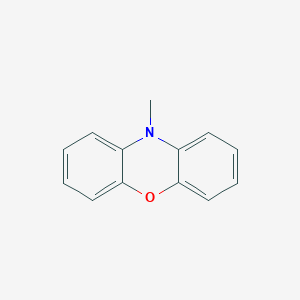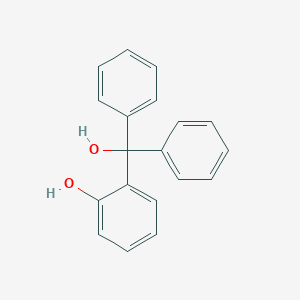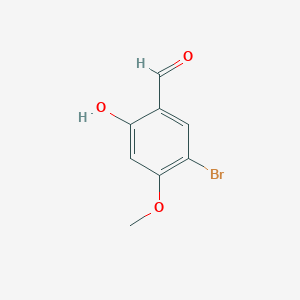
9,10-Ethanoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, diethyl ester
Übersicht
Beschreibung
9,10-Ethanoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, diethyl ester is a complex organic compound known for its unique structural properties. This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features an ethano bridge between the 9 and 10 positions of the anthracene ring system. The diethyl ester functional groups are attached to the 11 and 12 positions, making it a versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Ethanoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, diethyl ester typically involves a Diels-Alder reaction between anthracene and maleic anhydride, followed by esterification. The reaction conditions often include:
Refluxing: the reactants in an organic solvent such as xylene or toluene.
Catalysts: like Lewis acids (e.g., aluminum chloride) to enhance the reaction rate.
Purification: steps such as recrystallization from suitable solvents to obtain the pure product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Ethanoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, diethyl ester undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding anhydrides or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Lewis acids for facilitating substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Wissenschaftliche Forschungsanwendungen
9,10-Ethanoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic compounds and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism by which 9,10-Ethanoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, diethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid: A closely related compound with similar structural features but different ester groups.
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride: Another derivative with an anhydride functional group instead of ester groups.
Uniqueness
The diethyl ester functional groups in 9,10-Ethanoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, diethyl ester confer unique solubility and reactivity properties, making it distinct from its analogs. These properties enhance its utility in various chemical and industrial applications .
Eigenschaften
IUPAC Name |
diethyl tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-3-25-21(23)19-17-13-9-5-7-11-15(13)18(20(19)22(24)26-4-2)16-12-8-6-10-14(16)17/h5-12,17-20H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAFCEQAGCSSBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10918485 | |
| Record name | Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10918485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93368-53-7, 83742-19-2 | |
| Record name | 9,10-Ethanoanthracene-11,12-dicarboxylic acid, 9,10-dihydro-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093368537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC122907 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10918485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone](/img/structure/B188463.png)











![2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B188481.png)
